![molecular formula C18H19ClN2OS B2859701 (2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421525-48-5](/img/structure/B2859701.png)
(2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a 2-chlorophenyl group, a pyridin-2-ylthio group, a piperidin-1-yl group, and a methanone group . These groups could potentially give the compound a variety of chemical properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The presence of aromatic rings (phenyl and pyridinyl groups) and a piperidine ring could result in a rigid and planar structure. The chlorine atom and the sulfur atom might also influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The phenyl and pyridinyl groups might undergo electrophilic aromatic substitution reactions. The piperidine ring could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a polar carbonyl group and potentially polarizable sulfur and chlorine atoms could impact its solubility and reactivity .科学的研究の応用
Biocatalytic Production
- Biocatalysis in Drug Intermediate Synthesis : A study by Ni, Zhou, and Sun (2012) explored the use of Kluyveromyces sp. in the biocatalytic production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol [(S)-CPMA], an important chiral intermediate of the anti-allergic drug Betahistine. The process involved stereoselective reduction and achieved high enantiomeric excess and yield, demonstrating the compound's role in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
Antimicrobial and Anticancer Agents
- Novel Heterocyclic Compounds : Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds including pyridyl-pyrazolines, showing significant anticancer and antimicrobial properties. This indicates the potential of such compounds in therapeutic applications (Katariya, Vennapu, & Shah, 2021).
- Pyrazole Derivatives for Antimicrobial and Anticancer Applications : Hafez, El-Gazzar, and Al-Hussain (2016) developed pyrazole derivatives that exhibited high anticancer and antimicrobial activities, highlighting the potential of these compounds in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular and Structural Studies
- Structural Analysis for Drug Design : Various studies have focused on the structural analysis and molecular docking of related compounds for potential drug design. These include investigations into crystal and molecular structures, offering insights into drug interactions at a molecular level (Revathi et al., 2015).
Medicinal Chemistry
- Cannabinoid Receptor Interaction : Shim et al. (2002) investigated the molecular interaction of a similar compound with the CB1 cannabinoid receptor, contributing to the understanding of receptor-ligand interactions in medicinal chemistry (Shim et al., 2002).
Synthesis and Process Development
- Synthetic Routes for Clinical Trials : Kopach et al. (2010) described the synthesis of a related compound, highlighting its significance as an intermediate in the manufacture of NK1-II inhibitor LY686017. The study underscores the compound's role in facilitating clinical trials and drug development (Kopach et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2-chlorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-16-6-2-1-5-15(16)18(22)21-11-8-14(9-12-21)13-23-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQSQNTZKGSOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。